molecular formula C20H24O6 B600013 Villosin C CAS No. 160927-81-1

Villosin C

Cat. No.: B600013
CAS No.: 160927-81-1
M. Wt: 360.406
InChI Key: BXSSNSXQMLOYPG-GSDQLPOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

(9R,11bR)-5,7,11-trihydroxy-9-(hydroxymethyl)-4,4,11b-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-19(2)5-4-6-20(3)12-11(14(23)16(25)18(19)20)13(22)10-7-9(8-21)26-17(10)15(12)24/h9,21-22,24-25H,4-8H2,1-3H3/t9-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSSNSXQMLOYPG-GSDQLPOLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1=C(C(=O)C3=C2C(=C4C(=C3O)CC(O4)CO)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(C1=C(C(=O)C3=C2C(=C4C(=C3O)C[C@@H](O4)CO)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the sources of Villosin C and what are its reported biological activities?

A1: this compound has been isolated from the stems and roots of Clerodendrum trichotomum Thunb., a medicinal Chinese herb. [, ] Research has primarily focused on its cytotoxic effects against cancer cell lines, with notable activity against A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and 4T1 (mouse breast cancer) cell lines. [] Additionally, this compound has shown inhibitory effects against nitric oxide (NO) production, suggesting potential anti-inflammatory properties. []

Q2: What is the chemical structure of this compound and how has its structure been confirmed?

A2: this compound belongs to the abietane diterpenoid family and its structure has been revised based on spectroscopic data. [] While the provided abstracts don't specify the exact molecular formula and weight, they mention the use of spectroscopic methods like NMR and CD spectroscopy for structural elucidation. [, ] The absolute configuration of this compound has been established through circular dichroism (CD) data analysis. [] For a detailed analysis of the corrected NMR data for this compound, please refer to the publication by Guo et al. (2019). []

Q3: Has the total synthesis of this compound been achieved and what are the implications for further research?

A3: Yes, the first total synthesis of (±)-Villosin C has been achieved in 11 steps. [] This synthetic route, which involves assembling the A/B/C ring system through a modified three-step process, provides access to this naturally scarce compound for further biological evaluation and development of potential analogs. [] This breakthrough facilitates investigations into structure-activity relationships and could potentially lead to more potent and selective derivatives.

Q4: Have any studies explored the structure-activity relationship (SAR) of this compound or related abietane diterpenoids?

A4: While the provided abstracts don't delve into specific SAR studies for this compound, they do highlight the isolation and identification of numerous abietane diterpenoids from Clerodendrum trichotomum. [, ] The fact that some of these analogs exhibit varying degrees of cytotoxic and NO inhibitory activity suggests that structural modifications within this class of compounds can influence their biological profiles. [, ] Further research focusing on systematic structural modifications of this compound and related compounds is needed to establish clear SAR trends and guide the development of more potent and selective derivatives.

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